2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-5-10(15)13-6-9-3-1-2-4-11(9,7-13)8-14/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLPJPNQTQGRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)C(=O)CCl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-Chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one is a complex organic compound notable for its unique structure, which includes a chlorinated ethanone backbone and an isoindoline moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one is , with a molecular weight of approximately 245.74 g/mol. Its structure features a hydroxymethyl group that can participate in biochemical interactions, making it a candidate for further biological studies.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C12H20ClNO |
| Molecular Weight | 245.74 g/mol |
| CAS Number | 2097957-91-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The isoindoline moiety can bind to active sites on enzymes, potentially inhibiting their activity. Additionally, the chlorinated backbone may modulate receptor functions, leading to diverse biological effects.
Potential Mechanisms:
- Enzyme Inhibition : Interaction with enzyme active sites.
- Receptor Modulation : Binding to receptor proteins influencing their activity.
Biological Activity Studies
Research into the biological activity of 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one has indicated several potential therapeutic applications:
Antimicrobial Activity
Studies have suggested that compounds with similar structures exhibit antimicrobial properties. The presence of the chlorinated group may enhance this activity by affecting bacterial cell wall synthesis or function.
Anticancer Properties
Preliminary investigations into related compounds have shown promise in anticancer applications. The ability of the compound to inhibit specific enzymes involved in cancer cell proliferation could be explored further.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis:
Core Saturation :
- The target compound’s octahydro-2H-isoindole core provides full saturation, conferring conformational rigidity and reduced susceptibility to oxidation compared to dihydroisoindole (e.g., ) or aromatic indole analogs (e.g., ). This rigidity may improve metabolic stability in biological systems.
Substituent Effects: The 3a-hydroxymethyl group distinguishes the target from non-hydroxylated analogs (e.g., ). In contrast, chloro or methyl substituents (e.g., ) prioritize lipophilicity, favoring membrane permeability.
Reactivity of Chloroacetyl Group :
- The chloroethyl ketone moiety is a reactive electrophile common to all listed compounds, enabling nucleophilic substitution reactions (e.g., with thiols or amines). However, steric and electronic effects from substituents modulate reactivity. For instance, bulky groups like the 2,4-dichlorophenyl in may hinder nucleophilic attack, whereas the target’s hydroxymethyl group could stabilize transition states via H-bonding.
Biological and Synthetic Applications :
- Indole-based analogs (e.g., ) are frequently explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems and halogen substituents. The target’s bicyclic structure may instead favor selectivity for enzymes with deep binding pockets (e.g., proteases).
- Hydrochloride salts (e.g., ) improve solubility for in vitro assays, while methoxyethyl chains (e.g., ) extend half-life in vivo by reducing metabolic clearance.
Research Findings:
- Synthetic Routes : Chloroacetylation of isoindole/indole derivatives often employs Friedel-Crafts acylation or nucleophilic substitution, as seen in the synthesis of 2-chloro-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one . The target’s hydroxymethyl group likely requires protective-group strategies during synthesis.
- Pharmacological Potential: Indol-3-yl ethanones (e.g., ) exhibit antitumor activity via alkylation of DNA or protein targets. The target’s hydroxymethyl group could mitigate off-target toxicity by directing interactions to specific residues.
Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one generally involves:
- Construction or functionalization of the isoindoline core.
- Introduction of the hydroxymethyl substituent at the 3a-position on the octahydroisoindoline ring.
- Acylation with a chloroacetyl group to introduce the 2-chloro-ethan-1-one moiety.
These steps may be carried out sequentially or in a convergent manner depending on the starting materials and reagents.
Preparation of Hydroxy-Substituted Isoindolinones
A key intermediate in the synthesis is 5-hydroxy-2,3-dihydro-isoindol-1-one or closely related hydroxyisoindolinones, which can be prepared by demethylation of methoxy precursors or reduction of phthalimides:
These hydroxyisoindolinones serve as nucleophilic sites for further alkylation or acylation.
Alkylation to Introduce Chloroalkyl Side Chains
Alkylation of hydroxyisoindolinones with chloroalkyl halides under basic conditions is a common method to install chloro-substituted side chains:
This method can be adapted to introduce the 2-chloro-1-ethanone side chain by using appropriate chloroacetyl halide reagents.
Acylation with Chloroacetyl Chloride or Related Reagents
The introduction of the 2-chloro-ethan-1-one group is typically achieved by acylation of the isoindoline nitrogen or hydroxyl group using chloroacetyl chloride or similar reagents in the presence of bases or catalysts such as DMAP:
Though this example relates to carbamate formation, similar acylation conditions apply for chloroacetylation.
Use of Bases and Solvents
Common bases and solvents used in these preparations include:
- Potassium carbonate or cesium carbonate as bases for alkylation/acylation.
- Dimethylformamide (DMF) or acetonitrile as polar aprotic solvents.
- Reflux or mild heating (20–65°C) to promote reaction completion.
Example:
Reduction and Functional Group Transformations
Reduction of hydroxyphthalimide derivatives with zinc in acetic acid under reflux can yield hydroxyisoindolinones, which are key intermediates:
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Demethylation | 5-Methoxy-2,3-dihydro-isoindol-1-one | Boron tribromide in DCM, 0°C to RT | 72–79 | Hydroxyisoindolinone intermediate |
| Alkylation | 5-Hydroxy-2,3-dihydro-isoindol-1-one | K2CO3, KI, acetonitrile, reflux, chloroalkyl bromides | 98–100 | Introduction of chloroalkyl side chains |
| Acylation | Hydroxyisoindolinone derivatives | Chloroacetyl chloride or carbamate reagents, DMAP, DCE, 60°C | ~90 | Installation of chloroacetyl group or protection |
| Reduction | 5-Hydroxyphthalimide | Zinc dust, AcOH, reflux | Not specified | Formation of hydroxyisoindolinone |
Research Findings and Considerations
- The use of boron tribromide for demethylation is effective and yields high purity hydroxyisoindolinones, which are crucial intermediates.
- Alkylation under basic conditions with potassium carbonate and potassium iodide in acetonitrile provides excellent yields and clean products.
- Acylation reactions require careful control of temperature and stoichiometry to avoid overreaction or side products.
- Purification methods include crystallization, column chromatography, and preparative thin-layer chromatography to achieve high purity.
- Reaction times range from 30 minutes (acylation) to overnight (alkylation), with temperatures from 0°C to reflux depending on the step.
- The overall synthetic route is modular and allows for variation in substituents on the isoindoline core.
Q & A
Q. What statistical methods are optimal for analyzing contradictions in pharmacokinetic (PK) data across species?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
